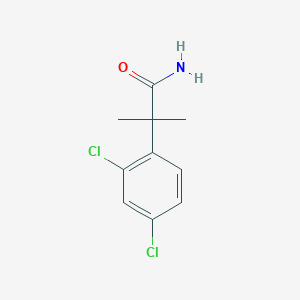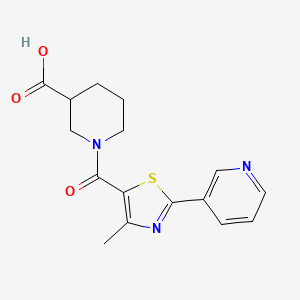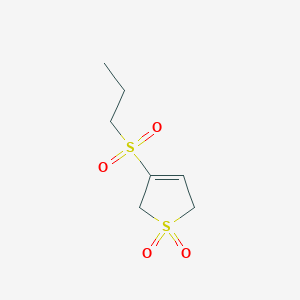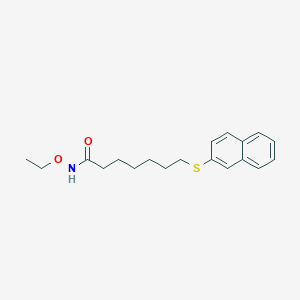
2-(2,4-Dichlorophenyl)-2-methylpropanamide
Overview
Description
2-(2,4-Dichlorophenyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C10H11Cl2NO and its molecular weight is 232.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-Dichlorophenyl)-2-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Dichlorophenyl)-2-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Properties
- Synthesis and Antimicrobial Activity : Acylthioureas derivatives, including those related to 2-(2,4-Dichlorophenyl)-2-methylpropanamide, show significant anti-pathogenic activity, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus. These derivatives are promising for the development of new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Antibacterial and Antifungal Applications
- Antibacterial and Antifungal Properties : Studies have shown that certain derivatives of 2-(2,4-Dichlorophenyl)-2-methylpropanamide exhibit potent antibacterial and antifungal activities, especially against strains resistant to other antibiotics (Yu-gu, 2015).
Polymer Research and Applications
- Use in Polymer Synthesis : Derivatives of 2-(2,4-Dichlorophenyl)-2-methylpropanamide have been used in the synthesis of acrylic homo- and co-polymers. These polymers show potential in antimicrobial applications and metal ion adsorption, indicating their utility in environmental and bio-related fields (Patel et al., 2004).
Photocatalytic Applications
- Photocatalytic Degradation : Studies on the photocatalytic degradation of related chlorophenols demonstrate the potential of using 2-(2,4-Dichlorophenyl)-2-methylpropanamide derivatives in environmental remediation, particularly in water treatment and pollutant degradation processes (Ebrahimi et al., 2020).
properties
IUPAC Name |
2-(2,4-dichlorophenyl)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c1-10(2,9(13)14)7-4-3-6(11)5-8(7)12/h3-5H,1-2H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORYITDRVMMYKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)Cl)Cl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenyl)-2-methylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[2-(3-chloro-4-fluoroanilino)ethylamino]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B7849622.png)


![1-(4-Acetylpiperazin-1-yl)-3-[(6-methylthieno[2,3-d]pyrimidin-4-yl)amino]propan-1-one](/img/structure/B7849642.png)

![N-[4-[(2-chloroacetyl)amino]phenyl]-2-(4-methylpyridin-1-ium-1-yl)acetamide;chloride](/img/structure/B7849660.png)


![N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B7849681.png)


![3-[[3-(1,1,3-Trioxo-1,2-thiazolidin-2-yl)benzoyl]amino]benzoic acid](/img/structure/B7849706.png)
![4-[[4-Chloro-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoyl]amino]-2-hydroxybenzoic acid](/img/structure/B7849709.png)
![2-Hydroxy-5-[[3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoyl]amino]benzoic acid](/img/structure/B7849724.png)